Cas no 35482-50-9 (1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-)

1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]- structure
35482-50-9 structure
Product Name:1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-
CAS No:35482-50-9
Molecular Formula:C17H22O2
Molecular Weight:258.35538
CID:313801
PubChem ID:16657068

1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]- Properties

Names and Identifiers

    • 1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-
    • 5-methyl-2-[(6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
    • O-1821
    • Cannabidiorcol
    • Cannabidiorocol
    • O 1821
    • 5-METHYL-2-[(1R,6R)-3-METHYL-6-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-YL]BENZENE-1,3-DIOL
    • 1,3-Benzenediol, 5-methyl-2-((1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-
    • 1,3-Benzenediol, 5-methyl-2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-, (1R-trans)-
    • 5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
    • SCHEMBL10296678
    • cannabidiorcin; CBDO
    • CBD-C1
    • SR-01000946750
    • UNII-259WR5E2RF
    • 259WR5E2RF
    • HMS3649P14
    • SR-01000946750-1
    • (1'R,2'R)-4,5'-dimethyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol
    • 35482-50-9
    • SCHEMBL14578515
    • 5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
    • DA-70234
    • DTXSID10436952
    • InChIKey: GKVOVXWEBSQJPA-UONOGXRCSA-N
    • Inchi: InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1
    • SMILES: C=C(C)[C@@H]1CCC(=C[C@H]1C2=C(C=C(C)C=C2O)O)C

Computed Properties

  • Exact Mass: 258.16200
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 258.161979940g/mol
  • Heavy Atom Count: 19
  • Complexity: 360
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.5
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • LogP: 4.42220
  • PSA: 40.46000
  • Boiling Point: 401.6 °C at 760 mmHg
  • Flash Point: 185.2 °C
  • Density: 1.073

1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]- Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00C1BN-1mg
5-METHYL-2-[(1R,6R)-3-METHYL-6-(1-METHYLETHENYL)-2-CYCLOHEXEN-1-YL]-1,3-BENZENEDIOL
35482-50-9 ≥97%
1mg
$78.00 2024-05-04
A2B Chem LLC
AF60787-1mg
5-METHYL-2-[(1R,6R)-3-METHYL-6-(1-METHYLETHENYL)-2-CYCLOHEXEN-1-YL]-1,3-BENZENEDIOL
35482-50-9 ≥97%
1mg
$34.00 2024-04-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O912365-5mg
O-1821
35482-50-9 98%
5mg
¥2,178.00 2022-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-205417-1 mg
O-1821,
35482-50-9
1mg
¥188.00 2023-07-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19640-1mg
O-1821
35482-50-9 98%
1mg
¥302.00 2023-09-09

1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]- Related Literature

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